molecular formula C9H15NaO4 B095560 Monosodium azelate CAS No. 17356-30-8

Monosodium azelate

Cat. No. B095560
CAS RN: 17356-30-8
M. Wt: 210.2 g/mol
InChI Key: KITSBOHZGUHIOU-UHFFFAOYSA-M
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Description

Monosodium azelate (MSA) is a chemical compound that is primarily used in the field of biochemistry and molecular biology. It is derived from the azelaic acid, which is a naturally occurring dicarboxylic acid found in wheat, rye, and barley. MSA has been extensively studied for its potential applications in various scientific research fields, including gene expression, protein synthesis, and DNA sequencing.

Mechanism of Action

The mechanism of action of Monosodium azelate involves its ability to form stable complexes with amino acids, which are the building blocks of proteins. Monosodium azelate reacts with the amino groups of the amino acids, forming a stable amide bond. This reaction is known as the azelate coupling reaction and is commonly used in peptide synthesis.
Biochemical and Physiological Effects:
Monosodium azelate has been shown to have a number of biochemical and physiological effects. It has been found to increase the solubility of peptides and proteins, which can improve their stability and activity. Monosodium azelate has also been shown to enhance the efficiency of DNA sequencing reactions, resulting in more accurate and reliable data.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Monosodium azelate in lab experiments is its ability to form stable complexes with amino acids, which can improve the efficiency and accuracy of peptide and protein synthesis. However, Monosodium azelate has some limitations, including its relatively high cost and the need for careful handling due to its potential toxicity.

Future Directions

There are several potential future directions for research involving Monosodium azelate. One area of interest is the development of new methods for peptide and protein synthesis using Monosodium azelate. Another potential application is the use of Monosodium azelate in the development of new DNA sequencing technologies. Additionally, Monosodium azelate could be used in the study of gene expression and regulation, as well as in the development of new drugs and therapies.

Synthesis Methods

Monosodium azelate can be synthesized through the reaction between azelaic acid and sodium hydroxide. The reaction produces a white crystalline powder that is soluble in water and has a melting point of 240-245°C.

Scientific Research Applications

Monosodium azelate has been widely used in scientific research as a reagent for the synthesis of peptides and proteins. It is also used in DNA sequencing, where it acts as a blocking agent to prevent the formation of unwanted secondary structures. Additionally, Monosodium azelate has been used in gene expression studies to help researchers understand the mechanisms of transcription and translation.

properties

CAS RN

17356-30-8

Product Name

Monosodium azelate

Molecular Formula

C9H15NaO4

Molecular Weight

210.2 g/mol

IUPAC Name

sodium;9-hydroxy-9-oxononanoate

InChI

InChI=1S/C9H16O4.Na/c10-8(11)6-4-2-1-3-5-7-9(12)13;/h1-7H2,(H,10,11)(H,12,13);/q;+1/p-1

InChI Key

KITSBOHZGUHIOU-UHFFFAOYSA-M

Isomeric SMILES

C(CCCC(=O)O)CCCC(=O)[O-].[Na+]

SMILES

C(CCCC(=O)O)CCCC(=O)[O-].[Na+]

Canonical SMILES

C(CCCC(=O)O)CCCC(=O)[O-].[Na+]

Other CAS RN

17356-30-8

Related CAS

123-99-9 (Parent)

synonyms

azelaic acid
azelaic acid, dilithium salt
azelaic acid, dipotassium salt
azelaic acid, disodium salt
azelaic acid, monosodium salt
azelaic acid, potassium salt
azelaic acid, sodium salt
Azelex
Finacea
monosodium azelate
nonanedioic acid
skinoren

Origin of Product

United States

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